molecular formula C10H9NO4 B172050 Methyl 2-ethenyl-3-nitrobenzoate CAS No. 195992-04-2

Methyl 2-ethenyl-3-nitrobenzoate

Cat. No.: B172050
CAS No.: 195992-04-2
M. Wt: 207.18 g/mol
InChI Key: XWAZRPUTQOQRRN-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-3-nitrobenzoate (CAS: 195992-04-2) is a nitro-substituted aromatic ester characterized by a methyl ester group at the 1-position, a nitro group at the 3-position, and an ethenyl (vinyl) group at the 2-position of the benzene ring. This compound is primarily utilized in palladium-catalyzed reductive N-heteroannulation reactions to synthesize indole derivatives, which are critical intermediates in pharmaceuticals and agrochemicals . Its structure combines electron-withdrawing (nitro) and electron-donating (ethenyl) groups, creating a unique reactivity profile suitable for transition-metal-mediated transformations.

Properties

CAS No.

195992-04-2

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 2-ethenyl-3-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-3-7-8(10(12)15-2)5-4-6-9(7)11(13)14/h3-6H,1H2,2H3

InChI Key

XWAZRPUTQOQRRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C

Synonyms

Benzoic acid, 2-ethenyl-3-nitro-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituent Positions & Groups Key Differences vs. Target Compound
Methyl 2-nitrobenzoate Nitro (2-position), methyl ester (1-position) Lacks ethenyl group; nitro at 2-position
Methyl 3-nitrobenzoate Nitro (3-position), methyl ester (1-position) Lacks ethenyl group; simpler substitution
Methyl 2-methyl-3-nitrobenzoate Methyl (2-position), nitro (3-position) Methyl replaces ethenyl; steric effects differ
Ethyl 2-ethenyl-3-nitrobenzoate Ethyl ester (vs. methyl), ethenyl (2-position) Alkyl chain length affects solubility/reactivity
Reactivity Insights:
  • Ethenyl Group : The ethenyl group in Methyl 2-ethenyl-3-nitrobenzoate enables π-orbital interactions, facilitating palladium-catalyzed cyclization reactions. This contrasts with methyl-substituted analogs (e.g., Methyl 2-methyl-3-nitrobenzoate), where steric hindrance limits such reactivity .
  • Nitro Position : Moving the nitro group from the 3- to 2-position (as in Methyl 2-nitrobenzoate) reduces conjugation with the ester, altering electronic properties and reactivity in electrophilic substitutions .

Physical and Chemical Properties

Limited direct data exist for this compound, but inferences can be drawn from related compounds:

Property This compound (Inferred) Methyl 2-nitrobenzoate Methyl 3-nitrobenzoate
Boiling Point ~250–280°C (estimated) Not reported ~290°C (literature)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; soluble in ethanol Similar solubility profile
Stability Stable under inert conditions Non-hazardous per SDS Likely stable
  • Polarity: The nitro and ethenyl groups increase polarity compared to non-nitro analogs (e.g., methyl benzoate), enhancing solubility in polar solvents .
  • Thermal Stability : Nitro groups generally reduce thermal stability, but the ester moiety mitigates decomposition risks under standard conditions .

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